2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
Scientific Research Applications
Antimicrobial and Hemolytic Activity
2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole, as part of the broader 1,3,4-oxadiazole class, has shown promise in antimicrobial applications. A study by Gul et al. (2017) synthesized derivatives of this compound, demonstrating variable but significant antimicrobial activity against selected microbial species. Their research highlights the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Corrosion Inhibition
The compound's derivatives have been studied for their effectiveness in corrosion inhibition. Rochdi et al. (2014) investigated the inhibition properties of 2,5-Bis(n-methylphenyl)-1,3,4-oxadiazole derivatives in cooling water systems. Their research suggests these derivatives can effectively inhibit both cathodic and anodic reactions, offering potential applications in industrial corrosion control (Rochdi et al., 2014).
Anti-leishmanial and Antimicrobial Potentials
1,3,4-oxadiazole derivatives, including those similar to this compound, have shown promising biological activities. Ustabaş et al. (2020) synthesized a compound with significant anti-leishmanial activity and moderate efficacy against certain bacterial species. This indicates potential applications in combating parasitic infections and bacterial diseases (Ustabaş et al., 2020).
Insecticidal Activities
The oxadiazole class, including this compound derivatives, has demonstrated insecticidal properties. Qi et al. (2014) synthesized anthranilic diamides analogs with oxadiazole rings, showing promising insecticidal activities against the diamondback moth. This research opens up potential applications in agricultural pest control (Qi et al., 2014).
Applications in Materials Science
The derivatives of this compound have applications in materials science. Cooper et al. (2022) explored the use of carbazole-substituted derivatives in organic light-emitting diodes (OLEDs), indicating their potential in advanced electronic and optoelectronic devices (Cooper et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
2-(5-bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-3-4-8(11)5-9(6)10-13-12-7(2)14-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHUFRQTZIUNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=NN=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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